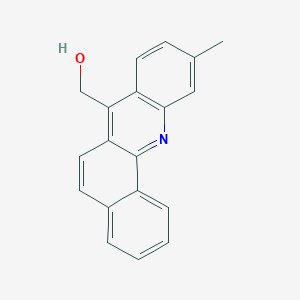
6-Dimethylaminomethyl pinocembrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Dimethylaminomethyl pinocembrin (6-DAMP) is a flavonoid compound that has recently gained attention in scientific research. It is a derivative of pinocembrin, which is a flavonoid found in propolis, honey, and other natural sources. 6-DAMP has been studied for its potential therapeutic properties, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 6-Dimethylaminomethyl pinocembrin is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. Research has shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition may help to increase the levels of acetylcholine in the brain, which is important for cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound has antioxidant and anti-inflammatory properties, which may help to protect the brain from damage caused by oxidative stress and inflammation. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Dimethylaminomethyl pinocembrin in lab experiments is that it is relatively easy to synthesize and purify. Additionally, its neuroprotective properties make it a promising candidate for further research in the field of neuroscience. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-Dimethylaminomethyl pinocembrin. One area of interest is the potential use of this compound in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers are interested in exploring the use of this compound in combination with other compounds for enhanced neuroprotective effects. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-Dimethylaminomethyl pinocembrin involves the reaction of pinocembrin with dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
6-Dimethylaminomethyl pinocembrin has been studied for its potential use in treating various neurological disorders, including Parkinson's disease and Alzheimer's disease. Research has shown that this compound has neuroprotective effects, which may help to prevent or slow the progression of these diseases.
Eigenschaften
CAS-Nummer |
183051-62-9 |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
YPDOAPAUMDTKKS-HNNXBMFYSA-N |
Isomerische SMILES |
CN(C)CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
SMILES |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Kanonische SMILES |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Andere CAS-Nummern |
183051-62-9 |
Synonyme |
(2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
![4-[[5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3-chlorophenyl)-4-methoxypyrazol-3-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B68692.png)


![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)








